molecular formula C11H12ClNO4S B2550014 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride CAS No. 1955523-95-1

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride

Cat. No.: B2550014
CAS No.: 1955523-95-1
M. Wt: 289.73
InChI Key: PZDONKKBAGOMRQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of the desired compound .

Chemical Reactions Analysis

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride can be compared with other similar compounds, such as:

Biological Activity

7-Methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O3SC_{11}H_{12}ClN_{2}O_{3}S, with a molecular weight of approximately 270.74 g/mol. The compound features a sulfonyl chloride functional group which is known to enhance reactivity and biological activity.

Antitumor Activity

Recent studies have indicated that compounds within the tetrahydroisoquinoline (THIQ) framework can exhibit significant antitumor properties. For instance, derivatives of THIQ have shown promising results in inhibiting various cancer cell lines. In vitro assays demonstrated that 7-methoxy-1-oxo derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents .

Antiviral Activity

The antiviral properties of benzazepine derivatives have also been explored. A study highlighted that certain modifications on the benzazepine structure could lead to effective inhibition of viral replication in vitro. Notably, compounds similar to 7-methoxy derivatives demonstrated activity against strains of coronaviruses and other viral pathogens .

Antiparasitic Activity

Research has shown that THIQ derivatives possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The low cytotoxicity towards mammalian cells coupled with effective antiparasitic action makes these compounds attractive for further development .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The sulfonyl chloride group may interact with various enzymes involved in cellular processes.
  • Receptor Modulation : Benzazepines are known to interact with neurotransmitter receptors (e.g., dopamine receptors), potentially influencing neurochemical pathways.
  • Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies and Research Findings

StudyFindings
Floyd et al. (2023)Demonstrated significant antiparasitic activity against multiple resistant strains of P. falciparum with low cytotoxicity towards mammalian cells .
Antiviral StudyShowed effective inhibition of viral replication in cell lines infected with coronaviruses .
Anticancer ResearchIdentified cytotoxic effects on various human cancer cell lines, suggesting potential for development as anticancer agents .

Properties

IUPAC Name

7-methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-17-9-5-7-3-2-4-13-11(14)8(7)6-10(9)18(12,15)16/h5-6H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDONKKBAGOMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCNC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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